3-Fluorobenzhydrol
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Fluorobenzhydrol can be analyzed using various tools like MolView and ChemSpider . These tools allow the conversion of a drawn 2D structure into a 3D model, providing a visual understanding of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluorobenzhydrol can be analyzed based on its chemical structure and composition . These properties include aspects like hardness, topography, hydrophilicity, and more .Scientific Research Applications
Radiolabeling in Drug Synthesis
3-Fluorobenzhydrol has been utilized in the synthesis of radiolabeled compounds, particularly in the development of [2′-18F]-1,4-benzodiazepine-2-ones. These compounds are significant for medical imaging techniques like PET scans. For instance, Johnströma, Stone-Elander, and Duelfer (1994) demonstrated the use of a 2-amino-2′-[18F]fluorobenzhydrol as a radiolabeling intermediate in synthesizing a 1,4-benzodiazepine-2-one (Johnströma, Stone-Elander, & Duelfer, 1994).
Metabolism Studies
Fluorine NMR spectroscopy has been applied to study the metabolism of drugs, such as flumecinol, which shares structural similarities with 3-Fluorobenzhydrol. Sylvia and Gerig (1993) used this method to identify various metabolites of flumecinol, highlighting the potential of 3-Fluorobenzhydrol derivatives in studying drug metabolism (Sylvia & Gerig, 1993).
Synthesis of Fluorinated Organic Compounds
The synthesis of fluorinated organic compounds is another application area. As an example, Johnström and Stone-Elander (1994) detailed a method for synthesizing 18F-labelled 2-amino-2′-fluorobenzhydrols, which are useful as intermediates in the synthesis of [2′-18F]-1,4-benzodiazepine-2-ones (Johnström & Stone-Elander, 1994).
Development of Anti-Cancer Agents
Murthy et al. (2017) explored the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound structurally related to 3-Fluorobenzhydrol, for potential use in cancer treatment. This research underlines the potential of 3-Fluorobenzhydrol derivatives in developing novel anticancer drugs (Murthy et al., 2017).
Pharmaceutical and Agrochemical Applications
Compounds derived from 3-Fluorobenzhydrol can be used in pharmaceuticals and agrochemicals. For example, Koike and Akita (2016) discussed the application of photoredox catalysis in the fluoromethylation of carbon-carbon multiple bonds, highlighting the relevance of such fluorinated compounds in these sectors (Koike & Akita, 2016).
Safety And Hazards
properties
IUPAC Name |
(3-fluorophenyl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYUNJUNPZKDOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341169 | |
Record name | 3-Fluorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzhydrol | |
CAS RN |
365-17-3 | |
Record name | 3-Fluorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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